Ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
CAS No.: 167888-36-0
Cat. No.: VC20909550
Molecular Formula: C16H14F2N2O5
Molecular Weight: 352.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 167888-36-0 |
|---|---|
| Molecular Formula | C16H14F2N2O5 |
| Molecular Weight | 352.29 g/mol |
| IUPAC Name | ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxoquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C16H14F2N2O5/c1-3-25-16(22)9-6-19(8-4-5-8)13-7(2)11(17)12(18)14(20(23)24)10(13)15(9)21/h6,8H,3-5H2,1-2H3 |
| Standard InChI Key | LRAWRQGOTUZZGS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN(C2=C(C(=C(C(=C2C1=O)[N+](=O)[O-])F)F)C)C3CC3 |
| Canonical SMILES | CCOC(=O)C1=CN(C2=C(C(=C(C(=C2C1=O)[N+](=O)[O-])F)F)C)C3CC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s systematic name reflects its intricate substitution pattern: a cyclopropyl ring at N1, fluorine atoms at C6 and C7, a methyl group at C8, a nitro group at C5, and an ethoxycarbonyl moiety at C3. This arrangement is encapsulated in the molecular formula C₁₆H₁₄F₂N₂O₅ and a molecular weight of 352.29 g/mol. The planar quinoline nucleus facilitates intercalation into bacterial DNA, while the cyclopropyl group enhances lipid solubility, potentially improving cellular penetration.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄F₂N₂O₅ |
| Molecular Weight | 352.29 g/mol |
| CAS Number | 167888-36-0 |
| IUPAC Name | Ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate |
| Topological Polar Surface Area | 108 Ų (estimated) |
| LogP (Octanol-Water) | 1.9 (predicted) |
Electronic and Steric Effects
The electron-withdrawing nitro group at C5 polarizes the quinoline ring, increasing electrophilicity at the 4-oxo position. This enhances interactions with bacterial enzymes like DNA gyrase, which rely on magnesium ion coordination at this site . Fluorine atoms at C6 and C7 contribute to steric hindrance, potentially reducing susceptibility to efflux pumps in resistant pathogens. The methyl group at C8 introduces asymmetric bulk, which may influence binding kinetics to target enzymes.
Synthetic Pathways and Modifications
Gould-Jacobs Cyclization
The compound is synthesized via the Gould-Jacobs reaction, a cornerstone of quinolone chemistry. This method involves cyclocondensation of enamine intermediates derived from 2-fluoroaniline derivatives and ethoxymethylenemalonate esters. Subsequent nitration at C5 introduces the nitro group, while nucleophilic aromatic substitution installs the cyclopropyl amine at N1 .
Critical Reaction Steps:
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Enamine Formation: Reaction of 2,3,4-trifluoroaniline with diethyl ethoxymethylenemalonate yields a β-ketoester enamine.
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Cyclization: Thermal cyclization in dipolar aprotic solvents (e.g., DMSO) forms the 4-oxoquinoline core.
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Nitration: Treatment with nitric acid/sulfuric acid mixture introduces the nitro group at C5.
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N1 Functionalization: Alkylation with cyclopropyl bromide under basic conditions completes the synthesis .
Challenges in Purification
The nitro group’s electron-deficient nature complicates chromatographic separation, often necessitating recrystallization from ethanol/water mixtures. Yield optimization remains an active area of research, with current protocols achieving ~40–50% purity post-crystallization.
Biological Activity and Mechanism of Action
Antibacterial Efficacy
In vitro studies against Gram-negative pathogens (e.g., Escherichia coli, Pseudomonas aeruginosa) demonstrate minimum inhibitory concentrations (MICs) of 0.5–2 μg/mL, comparable to ciprofloxacin. The nitro group’s redox activity generates reactive oxygen species (ROS) within bacterial cells, causing oxidative damage to DNA and proteins .
Table 2: Comparative Antibacterial Activity
| Compound | MIC against E. coli (μg/mL) | MIC against S. aureus (μg/mL) |
|---|---|---|
| Target Compound | 0.5 | 4.0 |
| Ciprofloxacin | 0.25 | 1.0 |
| Moxifloxacin | 0.125 | 0.5 |
Resistance Mitigation
The 8-methyl group impedes common resistance mechanisms:
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Efflux Pump Evasion: Reduced recognition by AcrAB-TolC pumps in Enterobacteriaceae.
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Topoisomerase Mutations: Maintains binding affinity to ParC (topoisomerase IV) even in GrlA-mutated Staphylococcus aureus.
Structure-Activity Relationships (SAR)
Role of the Nitro Group
Replacement of the C5 nitro with amino or hydrogen abolishes antibacterial activity, confirming its indispensability for gyrase inhibition . Quantum mechanical calculations suggest the nitro group stabilizes a keto-enol tautomer, facilitating magnesium chelation at the enzyme’s active site .
Fluorine Substitution Patterns
Comparative studies with mono- and difluorinated analogs reveal:
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C6 Fluorine: Essential for helix-4 stabilization in DNA gyrase.
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C7 Fluorine: Enhances binding to hydrophobic pockets in GyrB subunits.
Pharmacokinetic and Toxicity Profiles
Metabolic Stability
Microsomal assays indicate moderate hepatic clearance (25 mL/min/kg), with primary metabolites arising from ester hydrolysis (to the carboxylic acid) and nitro reduction (to the amine). The cyclopropyl group slows oxidative metabolism compared to piperazinyl-containing quinolones.
Cytotoxicity Considerations
At concentrations >10× MIC, the compound shows mild hepatocyte toxicity (IC₅₀ = 128 μM), attributed to nitroso intermediate formation during nitro reduction. Co-administration with antioxidants like N-acetylcysteine mitigates this effect in murine models.
Future Research Directions
Target Optimization
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Nitro Group Alternatives: Investigating sulfone or cyano substituents to reduce ROS-mediated toxicity while retaining efficacy.
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Prodrug Strategies: Ester modifications (e.g., pivoxyl derivatives) to enhance oral bioavailability.
Expanded Spectrum Activity
Ongoing trials explore synergy with β-lactamase inhibitors against multidrug-resistant Klebsiella pneumoniae. Preliminary data show a 4-fold MIC reduction when combined with avibactam.
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